3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
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Overview
Description
3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a complex organic compound that features a unique combination of a chromen-2-one core and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, where phenol reacts with β-ketoesters in the presence of a strong acid catalyst.
The thiadiazole ring is then introduced via a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative. The final step involves the coupling of the chromen-2-one core with the thiadiazole ring through an amination reaction using prop-2-en-1-ylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the chromen-2-one core or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles such as alkyl halides, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could inhibit the activity of kinases or proteases, which are critical in cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Known for their antimicrobial and anticancer activities.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anti-inflammatory effects.
Isoxazole derivatives: Used in medicinal chemistry for their therapeutic potential.
Uniqueness
3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is unique due to its combination of a chromen-2-one core and a thiadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential therapeutic benefits that are not commonly found in other similar compounds.
Properties
CAS No. |
337484-12-5 |
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Molecular Formula |
C14H11N3O2S |
Molecular Weight |
285.3 |
Purity |
95 |
Origin of Product |
United States |
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